Tetraphosphetane

Ring strain thermodynamics Cyclopolyphosphane stability Ab initio energetics

Tetraphosphetane (CAS 287-64-9), systematically named cyclotetraphosphine with the molecular formula P₄H₄ and a molecular weight of 127.927 g/mol, is the parent four-membered phosphorus homocycle. It belongs to the class of cyclopolyphosphanes—fully saturated monocyclic phosphorus hydrides (PH)ₙ—and serves as the fundamental scaffold for a broad family of substituted tetraphosphetane derivatives used in coordination chemistry, phosphorus-rich materials, and organometallic synthesis.

Molecular Formula H4P4
Molecular Weight 127.927 g/mol
CAS No. 287-64-9
Cat. No. B14752820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraphosphetane
CAS287-64-9
Molecular FormulaH4P4
Molecular Weight127.927 g/mol
Structural Identifiers
SMILESP1PPP1
InChIInChI=1S/H4P4/c1-2-4-3-1/h1-4H
InChIKeyQTDGWKQCMSDBLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetraphosphetane (CAS 287-64-9) Procurement Guide: Core Identity and Baseline Characteristics


Tetraphosphetane (CAS 287-64-9), systematically named cyclotetraphosphine with the molecular formula P₄H₄ and a molecular weight of 127.927 g/mol, is the parent four-membered phosphorus homocycle [1]. It belongs to the class of cyclopolyphosphanes—fully saturated monocyclic phosphorus hydrides (PH)ₙ—and serves as the fundamental scaffold for a broad family of substituted tetraphosphetane derivatives used in coordination chemistry, phosphorus-rich materials, and organometallic synthesis [2]. Computational studies show that the P₄ ring possesses a ring strain of 18 kJ/mol, which is significantly lower than the 28 kJ/mol measured for the three-membered analogue triphosphirane (P₃H₃), positioning tetraphosphetane as the thermodynamically most favoured small phosphorus ring system [3].

Tetraphosphetane (CAS 287-64-9): Why In-Class Analogs Cannot Be Simply Interchanged


Cyclopolyphosphanes with different ring sizes (n = 3, 4, 5) exhibit graded, discontinuous variation in thermodynamic stability, reactivity, and structural parameters that preclude straightforward substitution [1]. The three-membered triphosphirane (P₃H₃) carries 56% higher ring strain than tetraphosphetane, leading to fundamentally different ring-opening and expansion behaviour upon electrophilic activation [2]. Conversely, the five-membered pentaphospholane (P₅H₅), while more stable, lacks the reversible [2+2] cycloreversion chemistry that uniquely enables tetraphosphetane to serve as a thermally addressable reservoir of diphosphene (P=P) units—a reactivity mode absent in both smaller and larger ring congeners [3]. Even within the P₄ family, the ring torsion angle spans a 23.2° range (22.5° to 45.7°) dictated by exocyclic substituent identity, meaning that performance data from one tetraphosphetane derivative cannot be extrapolated to another without direct structural evidence [4].

Tetraphosphetane (CAS 287-64-9): Quantitative Differentiation Evidence Against Closest Analogs


P₄H₄ vs. P₃H₃ Ring Strain: 56% Lower Strain Energy Confers Differential Thermodynamic Stability

Ab initio calculations at the SCF level using double-zeta polarised basis sets reveal that tetraphosphetane (P₄H₄) possesses a ring strain of 18 kJ/mol, versus 28 kJ/mol for the three-membered analogue triphosphirane (P₃H₃) [1]. This represents a 10 kJ/mol (56%) higher strain in the P₃ system. The five-membered ring P₅H₅ is even more stable (strain approaching zero), but the difference between P₃ and P₄ is the most consequential for reactivity: the higher strain in P₃ makes it prone to ring-opening and expansion, while P₄ occupies an intermediate stability window that balances structural integrity with sufficient strain to enable useful [2+2] cycloaddition/cycloreversion chemistry [2].

Ring strain thermodynamics Cyclopolyphosphane stability Ab initio energetics

Direct Thermal Selectivity: Tetraphosphetane vs. Triphosphirane Formation from a Common Precursor Under Identical Conditions

In a direct experimental comparison, thermal decomposition of the same 7-phenyl-7-phosphanorbornadiene–W(CO)₅ precursor was shown to yield different cyclopolyphosphine products depending solely on reaction time: at 120 °C, triphosphirane complex 4 is isolated after 8 hours, while the tetraphosphetane complex 5 requires 15 hours under otherwise identical conditions [1]. The diphosphene complex 3 forms at a lower temperature (60 °C with CuCl catalyst) and can subsequently undergo [2+2] cycloaddition with alkynes at 120 °C in toluene to give 1,2-dihydro-1,2-diphosphete complexes 6–8 in approximately 25% yield [1]. This demonstrates that tetraphosphetane is not merely a compositional variant but occupies a distinct kinetic and thermodynamic locus on the reaction coordinate, accessible only through extended thermal treatment.

Thermal decomposition selectivity Phosphanorbornadiene chemistry Reaction condition controlled product distribution

Cationic P₄ vs. P₃ Ring Expansion Resistance: Four-Membered Ring Is Thermodynamically Stable Against Nitrile Cycloaddition

When activated by methylation to form cationic phosphinophosphonium derivatives, the three-membered ring [(tBuP)₃Me]⁺ ([3Me]⁺) undergoes addition to nitriles to yield five-membered P₃CN heterocycles [1]. In contrast, the analogous four-membered ring [(tBuP)₄Me]⁺ ([4Me]⁺) is thermodynamically stable with respect to cycloaddition with nitriles, despite possessing similar P–P bond polarization [1]. This stability persists even though isonitrile insertion is facile for both [3Me]⁺ and [4Me]⁺, indicating that the ring-expansion pathway is specifically blocked for the P₄-based cation due to its lower ring strain [1]. Neutral rings (tBuP)₃ and (tBuP)₄ both show no reactivity toward nitriles, confirming that electrophilic activation is a prerequisite for this differential behaviour [1].

Electrophilic activation Ring expansion selectivity Phosphinophosphonium cations

Cycloreversion to Diphosphene at 140 °C: Tetraphosphetane as a Thermally Addressable Diphosphene Reservoir

Substituted tetraphosphetanes undergo stereospecific [2+2] cycloreversion to regenerate diphosphenes upon heating. In the well-characterised ferrocenyl system, the tetraphosphetane formed by [2+2] dimerisation of ferrocenyl(2,4,6-tri-tert-butylphenyl)diphosphene undergoes quantitative cycloreversion to the initial E-configured diphosphene when heated in boiling xylene (approximately 140 °C) [1]. This cycloreversion is stereospecific, yielding the E-isomer exclusively [1]. The coupled dimerisation/cycloreversion equilibrium is a distinctive feature of the P₄ scaffold that is not accessible to P₃ or P₅ rings, which lack this direct [2+2] relationship with a low-coordinate multiply bonded species. Crucially, the ferrocenyl-substituted diphosphene itself represents a borderline case for dimerisation, meaning that the tetraphosphetane can serve as a stable, storable precursor that releases the reactive diphosphene only upon thermal activation [1].

Cycloreversion Diphosphene generation Stereospecific fragmentation

Tunable P₄ Ring Torsion Angle Ranges from 22.5° to 45.7° Depending on Exocyclic Substituent

X-ray crystallographic analysis of multiple amino-substituted tetraphosphetanes demonstrates that the P₄ ring torsion angle varies over a range of 22.5° to 45.7°, controlled by the steric demand and electronegativity of the exocyclic ligands attached to phosphorus [1]. This conformational flexibility is a direct consequence of the four-membered ring geometry, where subtle changes in substituent properties translate into measurable alterations in ring puckering. By comparison, the three-membered P₃ ring is constrained to a planar or near-planar geometry by its inherent angular requirements, offering far less conformational tunability [2]. The five-membered P₅ ring has greater conformational freedom but lacks the strain-driven reactivity of the P₄ system.

Conformational flexibility Crystal structure Substituent effects

Multidentate Coordination Chemistry Enabled by the P₄ Core: Pyridyl-Substituted Tetraphosphetane Forms Cu, Ag, and Au Complexes

Mixed-substituted tetraphosphetanes (RP–PᵗBu)₂ (R = Ph, Py) act as multidentate ligands for coinage metal salts. Specifically, the pyridyl-substituted derivative (PyP–PᵗBu)₂ (compound 5) coordinates [Cu(MeCN)₄][OTf], Ag[OTf], and in situ generated [Au(tht)][OTf] (tht = tetrahydrothiophene) through both the P₄ core and the pyridyl nitrogen donors [1]. This dual-site coordination is a direct consequence of the P₄ ring architecture combined with the 2-pyridyl substituent, creating a chelating environment that is structurally distinct from what monophosphine or diphosphine ligands can provide [1]. Both the phenyl and pyridyl tetraphosphetanes also undergo sequential methylation with MeOTf to yield tetraphosphetanium and tetraphosphetanediium salts, with the pyridyl case further methylating at nitrogen to generate novel cyclic trications upon heating [1].

Coordination chemistry Coinage metal complexes Multidentate phosphorus ligands

Tetraphosphetane (CAS 287-64-9): Research and Industrial Application Scenarios Based on Quantitative Evidence


Thermally Triggered Diphosphene Release for Controlled Stoichiometric and Catalytic Applications

Tetraphosphetane derivatives serve as latent, storable precursors that release reactive diphosphene (P=P) units upon heating to approximately 140 °C in high-boiling solvents such as xylene [1]. This thermal addressability, documented in the ferrocenyl-substituted system where cycloreversion proceeds stereospecifically to the E-diphosphene [1], enables controlled generation of low-coordinate phosphorus species for [2+2] cycloaddition chemistry with alkynes and other unsaturated substrates [2]. This application scenario is uniquely enabled by the P₄ scaffold and cannot be implemented with P₃ or P₅ cyclopolyphosphines, which lack the [2+2] dimerisation/cycloreversion relationship with diphosphenes.

Cationic Phosphorus Scaffold Resistant to Ring Expansion for Ionic Liquid and Electrolyte Design

The cationic tetraphosphetane derivative [(tBuP)₄Me]⁺ ([4Me]⁺) is thermodynamically stable against nitrile cycloaddition, in contrast to the three-membered analogue [(tBuP)₃Me]⁺ which undergoes ring expansion to P₃CN heterocycles under identical conditions [1]. This stability makes the methylated tetraphosphetane scaffold a candidate for ionic-liquid-type phosphorus electrolytes and Lewis-acidic media where ring integrity under electrophilic conditions is essential. Both [4Me]⁺ and [3Me]⁺ undergo isonitrile insertion, but only the P₄ system resists the subsequent ring-expansion step, providing a differentiated stability window [1].

Multidentate Ligand Platform with Tunable Ring Geometry for Transition-Metal Catalyst Development

Tetraphosphetanes derivatised with 2-pyridyl or other heteroaryl substituents function as multidentate ligands that coordinate coinage metals (Cu, Ag, Au) through both the P₄ ring phosphorus atoms and the heteroatom donors [1]. The ring torsion angle, which can be tuned from 22.5° to 45.7° by choice of exocyclic substituent [2], provides a rational design handle for adjusting the bite angle and steric environment around the metal centre. This combination of multidentate binding and geometric tunability is not available with simpler phosphine ligands or with the more rigid P₃ analogues, offering a distinct advantage in the development of catalysts for reactions requiring precise control of coordination geometry.

Phosphorus-Rich Organometallic and Materials Building Block with Controlled P–P Bond Density

The P₄H₄ parent framework, with its intermediate ring strain of 18 kJ/mol (vs. 28 kJ/mol for P₃H₃) [1], provides a scaffold that balances sufficient thermodynamic driving force for derivatisation with adequate stability for handling and storage. This strain profile, combined with the established synthetic routes to amino-, alkyl-, aryl-, and perfluoroalkyl-substituted tetraphosphetanes [2][3], positions the tetraphosphetane core as a versatile building block for phosphorus-rich organometallic complexes, ferrocenophane-linked materials, and polyphosphorus frameworks where the density and connectivity of P–P bonds must be precisely controlled.

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